Diethyl 2-(trifluoromethyl)terephthalate
Description
Diethyl 2-(trifluoromethyl)terephthalate is a fluorinated aromatic ester characterized by a terephthalate backbone substituted with a trifluoromethyl (-CF₃) group at the 2-position and ethoxy ester groups. This compound is of significant interest in materials science and medicinal chemistry due to the combined effects of the electron-withdrawing -CF₃ group and the ester functionality. The trifluoromethyl group enhances thermal stability, lipophilicity, and resistance to metabolic degradation, while the ester groups enable reactivity in polymerization or derivatization processes .
Properties
Molecular Formula |
C13H13F3O4 |
|---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
diethyl 2-(trifluoromethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H13F3O4/c1-3-19-11(17)8-5-6-9(12(18)20-4-2)10(7-8)13(14,15)16/h5-7H,3-4H2,1-2H3 |
InChI Key |
HZVVWZCLUBKMPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(trifluoromethyl)terephthalate typically involves the esterification of 2-(trifluoromethyl)terephthalic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-(trifluoromethyl)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-(trifluoromethyl)terephthalic acid.
Reduction: this compound alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(trifluoromethyl)terephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of high-performance materials.
Mechanism of Action
The mechanism of action of diethyl 2-(trifluoromethyl)terephthalate and its derivatives involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This can lead to the modulation of enzymatic activities and signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparators :
- Dimethyl Terephthalate (DMT): A non-fluorinated terephthalate ester widely used in polymer production (e.g., polyethylene terephthalate, PET).
- Diethyl Phthalate (DEP): A non-fluorinated ortho-isomer of terephthalate, commonly used as a plasticizer.
- Diethyl 2-(Pyridin-4-yl)Malonate : A fluorinated malonate ester with a pyridine substituent, used in coordination chemistry.
Structural Differences :
- The trifluoromethyl group in diethyl 2-(trifluoromethyl)terephthalate introduces strong electron-withdrawing effects, altering electronic distribution compared to non-fluorinated analogs like DMT or DEP .
- Unlike DEP (ortho-substitution), the terephthalate backbone ensures para-substitution, which enhances symmetry and crystallinity in polymers .
Physical and Chemical Properties
Key Observations :
Pharmacological and Toxicological Profiles
- Metabolism: Fluorinated terephthalates exhibit slower hepatic metabolism compared to non-fluorinated analogs (e.g., DEP), as fluorine reduces cytochrome P450 enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
